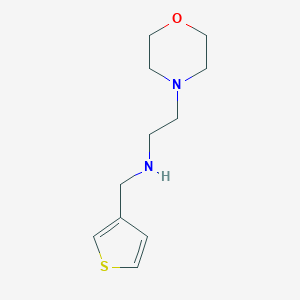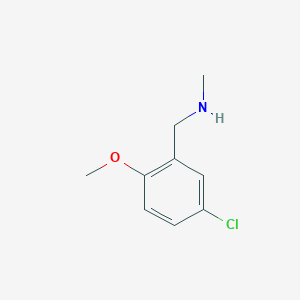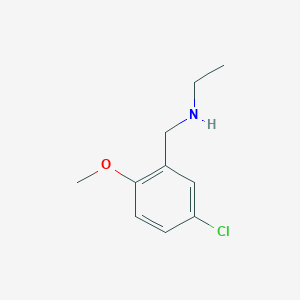
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C18H17NO5S and a molecular weight of 359.396 g/mol . This compound is characterized by the presence of a benzothiazole ring and a trimethoxybenzoate group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate typically involves the reaction of 1,3-benzothiazol-2-ylmethanol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.
Scientific Research Applications
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The exact mechanism of action of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzothiazol-2-ylmethyl benzoate
- 1,3-Benzothiazol-2-ylmethyl 4-methoxybenzoate
- 1,3-Benzothiazol-2-ylmethyl 3,4-dimethoxybenzoate
Uniqueness
1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-21-13-8-11(9-14(22-2)17(13)23-3)18(20)24-10-16-19-12-6-4-5-7-15(12)25-16/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEVLKCCBMEZBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499860.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499861.png)
![1-[5-(4-bromophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B499864.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B499866.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499867.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B499869.png)


![3-[(2,3-Dimethoxybenzyl)amino]-4-methoxybenzoic acid](/img/structure/B499875.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B499876.png)


![[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B499880.png)
